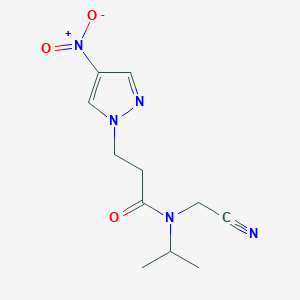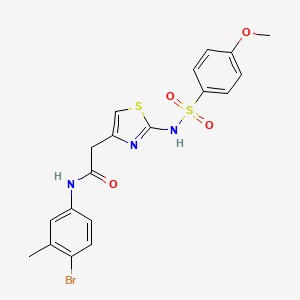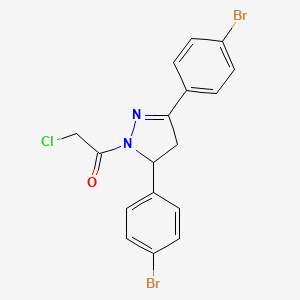
EN219
Descripción general
Descripción
EN219 es un reclutador sintético de la ligasa de ubiquitina E3 RNF114. Se une a la cisteína 8 en la región intrínsecamente desordenada de RNF114 e inhibe la auto-ubiquitinación inducida por RNF114 y la ubiquitinación de p21 en un ensayo sin células. This compound también interactúa con residuos de cisteína en la cadena β1 de tubulina, la proteína de choque térmico 60 y la histona H3.1 en células de cáncer de mama humano .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: EN219 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un complejo de pirazolina. La ruta sintética típicamente implica la reacción de 3,5-bis(4-bromofenil)-4,5-dihidro-1H-pirazol con cloruro de cloroacetilo en condiciones controladas para obtener el producto final .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para un mayor rendimiento y pureza, asegurando que el compuesto cumpla con las especificaciones requeridas para aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones: EN219 experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: this compound puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo cloroacetilo.
Formación de Enlaces Covalentes: this compound forma enlaces covalentes con residuos de cisteína en proteínas, lo que lleva a la inhibición de funciones proteicas específicas
Reactivos y Condiciones Comunes:
Reactivos: Cloruro de cloroacetilo, 3,5-bis(4-bromofenil)-4,5-dihidro-1H-pirazol.
Condiciones: Temperatura y pH controlados, uso de solventes como dimetilsulfóxido (DMSO) y etanol
Productos Principales: El producto principal formado a partir de las reacciones que involucran this compound es la proteína modificada covalentemente, donde this compound está unida a residuos de cisteína .
Aplicaciones Científicas De Investigación
EN219 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar las vías de ubiquitinación y degradación de proteínas.
Biología: Se emplea en proteómica para identificar interacciones y modificaciones de proteínas.
Medicina: Se investiga por su potencial en terapias de degradación de proteínas dirigidas, particularmente en la investigación del cáncer.
Industria: Se utiliza en el desarrollo de quimeras de orientación a la proteólisis (PROTAC) para el descubrimiento de fármacos .
Mecanismo De Acción
EN219 ejerce sus efectos uniéndose a residuos de cisteína en la ligasa de ubiquitina E3 RNF114. Esta unión inhibe la auto-ubiquitinación mediada por RNF114 y la ubiquitinación de p21, lo que lleva a la degradación de proteínas diana específicas. Los objetivos moleculares incluyen la cadena β1 de tubulina, la proteína de choque térmico 60 y la histona H3.1 .
Compuestos Similares:
Nimbolida: Un producto natural que también se dirige a RNF114 para la degradación de proteínas.
(+)-JQ1: Un inhibidor de dominio bromodominio y dominio terminal extra utilizado en aplicaciones PROTAC .
Singularidad de this compound: this compound es único debido a su origen sintético y la inhibición selectiva de la ubiquitinación mediada por RNF114. A diferencia de los productos naturales, this compound ofrece un método más controlado y reproducible para estudiar las vías de degradación de proteínas .
Comparación Con Compuestos Similares
Nimbolide: A natural product that also targets RNF114 for protein degradation.
(+)-JQ1: A bromodomain and extra terminal domain inhibitor used in PROTAC applications .
Uniqueness of EN219: this compound is unique due to its synthetic origin and selective inhibition of RNF114-mediated ubiquitination. Unlike natural products, this compound offers a more controlled and reproducible method for studying protein degradation pathways .
Propiedades
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHMHAKZPJNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


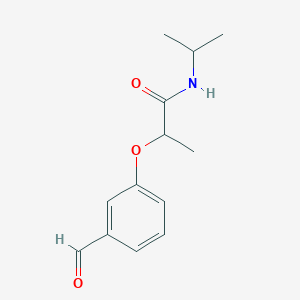
![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)
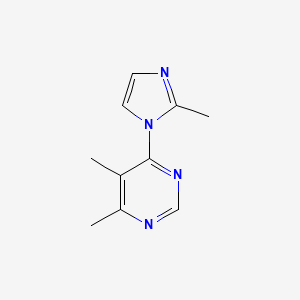
![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)


![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2610799.png)
![4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2610800.png)
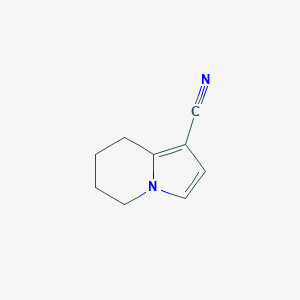
![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)
![6,7-difluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2610805.png)
